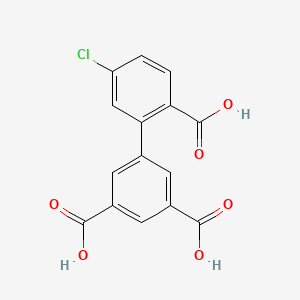
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, also known as 4-chloro-2-benzoylbenzoic acid (4-CBB), is a chlorinated aromatic carboxylic acid with a molecular weight of 306.5 g/mol. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agricultural chemicals, dyes, and pigments. 4-CBB is a versatile and stable building block for a variety of organic syntheses. It is widely used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents.
Mecanismo De Acción
4-CBB is an important intermediate in the synthesis of a wide range of organic compounds. It is a versatile and stable building block for a variety of organic syntheses. The reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, yields 4-CBB in high purity. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C.
Biochemical and Physiological Effects
4-CBB is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. In addition, it has been used in the synthesis of various polymers, such as polyesters and polyamides. 4-CBB has been found to have an inhibitory effect on the growth of certain microorganisms, and has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to possess antineoplastic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CBB in laboratory experiments has several advantages. It is a stable and versatile building block for a variety of organic syntheses. It is readily available and can be synthesized in high purity with a simple reaction. In addition, it is relatively inexpensive and has a low toxicity profile. The main limitation of 4-CBB is that it is a chlorinated aromatic carboxylic acid, which may have a negative impact on the environment.
Direcciones Futuras
The use of 4-CBB in laboratory experiments has several potential future directions. It could be used in the synthesis of new compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It could also be used in the synthesis of new polymers, such as polyesters and polyamides. In addition, 4-CBB could be used in the development of new catalysts, such as Lewis acids and Brønsted acids. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
Métodos De Síntesis
4-CBB can be synthesized in a variety of ways. The most common method is the reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C. The reaction is fast and efficient, and yields a product with a high purity of 95%.
Aplicaciones Científicas De Investigación
4-CBB is used in a variety of scientific research applications. It is widely used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and agricultural chemicals. In addition, 4-CBB has been used in the synthesis of various polymers, such as polyesters and polyamides.
Propiedades
IUPAC Name |
5-(2-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKISLCAWFUBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691895 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261984-81-9 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410321.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%](/img/structure/B6410324.png)
![3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410331.png)
